molecular formula C61H90O2 B1262947 Menaquinol-10

Menaquinol-10

Cat. No.: B1262947
M. Wt: 855.4 g/mol
InChI Key: WLKIROMWGYXJMA-UQUNHUMXSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Menaquinol-10 is the fully reduced, active hydroquinone form of Menaquinone-10 (Vitamin K2) and serves as a critical molecule in biochemical research. In bacterial systems, it acts as an essential electron carrier in the respiratory chain, shuttling electrons between membrane-bound complexes to facilitate energy production . This role is fundamental for studying microbial metabolism and the function of anaerobic electron transport chains, where menaquinol is utilized by various enzymes, including quinol oxidases and the NrfHA nitrite reductase complex . Beyond its core function in bacterial respiration, this compound is a compound of significant interest in mammalian cell research. Studies suggest its importance in multiple physiological processes, including mitochondrial function, osteogenesis, the prevention of vascular calcification, and cellular protection mechanisms . Research indicates that vitamin K2 compounds can modulate signaling pathways, such as Ras/MAPK and PKC, and influence gene expression related to cell cycle and bone formation . The reduced menaquinol form is particularly relevant for investigating antioxidant defenses and its potential anti-apoptotic effects in neuronal and other cell models . This product is provided as a high-purity chemical standard for research applications. It is intended for use in laboratory studies only and is strictly labeled For Research Use Only . It is not intended for diagnostic or therapeutic applications, nor for human consumption.

Properties

Molecular Formula

C61H90O2

Molecular Weight

855.4 g/mol

IUPAC Name

2-[(2E,6E,10E,14E,18E,22E,26E,30E,34E)-3,7,11,15,19,23,27,31,35,39-decamethyltetraconta-2,6,10,14,18,22,26,30,34,38-decaenyl]-3-methylnaphthalene-1,4-diol

InChI

InChI=1S/C61H90O2/c1-46(2)24-15-25-47(3)26-16-27-48(4)28-17-29-49(5)30-18-31-50(6)32-19-33-51(7)34-20-35-52(8)36-21-37-53(9)38-22-39-54(10)40-23-41-55(11)44-45-57-56(12)60(62)58-42-13-14-43-59(58)61(57)63/h13-14,24,26,28,30,32,34,36,38,40,42-44,62-63H,15-23,25,27,29,31,33,35,37,39,41,45H2,1-12H3/b47-26+,48-28+,49-30+,50-32+,51-34+,52-36+,53-38+,54-40+,55-44+

InChI Key

WLKIROMWGYXJMA-UQUNHUMXSA-N

Isomeric SMILES

CC1=C(C2=CC=CC=C2C(=C1C/C=C(\C)/CC/C=C(\C)/CC/C=C(\C)/CC/C=C(\C)/CC/C=C(\C)/CC/C=C(\C)/CC/C=C(\C)/CC/C=C(\C)/CC/C=C(\C)/CCC=C(C)C)O)O

Canonical SMILES

CC1=C(C2=CC=CC=C2C(=C1CC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)C)O)O

Origin of Product

United States

Biosynthesis Pathways of Menaquinones Relevant to Menaquinol 10

The Classical Menaquinone Biosynthesis Pathway

The classical menaquinone biosynthesis pathway is a well-characterized route that converts the central metabolite chorismate into the naphthoquinone ring of menaquinones through a series of enzymatic reactions. oup.comtandfonline.com This pathway involves a set of enzymes encoded by the men genes (menF, menD, menH, menC, menE, menB, menA, and ubiE/menG). royalsocietypublishing.orgoup.com The initial steps of this pathway, up to the formation of 1,4-dihydroxy-2-naphthoate (DHNA), are carried out by soluble enzymes in the cytoplasm. asm.org The subsequent reactions, involving the attachment of the isoprenoid side chain and methylation, are typically membrane-associated. royalsocietypublishing.org

The biosynthesis of the menaquinone nucleus originates from the shikimate pathway, a crucial metabolic route in bacteria, fungi, and plants for the production of aromatic compounds. asm.orgnih.govchemrxiv.org This pathway converts simple carbohydrate precursors, phosphoenolpyruvate (B93156) (PEP) and erythrose-4-phosphate, into chorismate. researchgate.netacs.org

Chorismate stands at a major metabolic branch point, serving as the precursor for aromatic amino acids (phenylalanine, tyrosine, and tryptophan), folate, siderophores, and quinones, including both menaquinone and ubiquinone. nih.govchemrxiv.orggenome.jp While both quinones derive from chorismate, their biosynthetic pathways diverge immediately. asm.org For menaquinone synthesis, the first committed step is the isomerization of chorismate to isochorismate. asm.orgmdpi.com

Following the formation of chorismate, a specific cascade of enzymatic reactions synthesizes the characteristic naphthoquinone head of menaquinones. Each step is catalyzed by a dedicated 'Men' enzyme, leading to the sequential formation of key intermediates.

The first committed step in the classical menaquinone biosynthesis pathway is the conversion of chorismate to isochorismate. mdpi.comnih.gov This isomerization is catalyzed by the enzyme Isochorismate Synthase, encoded by the menF gene. nih.govebi.ac.uk MenF is distinct from another isochorismate synthase, EntC, which is primarily involved in the biosynthesis of the siderophore enterobactin. ebi.ac.ukresearchgate.net While both enzymes produce isochorismate, the product of MenF is channeled specifically into menaquinone synthesis. ebi.ac.ukresearchgate.net The MenF-catalyzed reaction is irreversible and requires Mg²⁺ as a cofactor. nih.gov

EnzymeGeneOrganism StudiedSubstrateProductKey Characteristics
Isochorismate Synthase menFEscherichia coliChorismateIsochorismateA homodimer, with a subunit molecular mass of 48 kDa. nih.gov The enzyme's activity is stimulated by reducing agents and inhibited by the cysteine-modifying reagent N-ethylmaleimide. nih.gov Lys190 has been identified as the catalytic base. ebi.ac.ukrcsb.org

Following the formation of isochorismate, the enzyme 2-succinyl-5-enolpyruvyl-6-hydroxy-3-cyclohexene-1-carboxylate (SEPHCHC) synthase, encoded by menD, catalyzes the next step. royalsocietypublishing.orgusask.ca MenD is a thiamine (B1217682) diphosphate (B83284) (ThDP)-dependent enzyme that facilitates a Stetter-like conjugate addition. mdpi.comnih.gov It catalyzes the reaction between isochorismate and α-ketoglutarate (which is first decarboxylated) to form SEPHCHC. nih.govresearchgate.netacs.org This reaction is considered the first committed step that directs intermediates exclusively toward menaquinone synthesis. usask.caresearchgate.net

EnzymeGeneOrganism StudiedSubstratesProductKey Characteristics
SEPHCHC Synthase menDEscherichia coli, Bacillus subtilisIsochorismate, α-ketoglutarate2-succinyl-5-enolpyruvyl-6-hydroxy-3-cyclohexene-1-carboxylate (SEPHCHC)Thiamine diphosphate (ThDP) and a divalent metal ion (e.g., Mg²⁺) are required cofactors. usask.canih.gov The enzyme was initially thought to be bifunctional but is now understood to be a monofunctional SEPHCHC synthase. nih.gov

The intermediate SEPHCHC is unstable and is processed by two subsequent enzymes, MenH and MenC. nih.govnih.gov First, the enzyme encoded by menH catalyzes the elimination of the enolpyruvyl group from SEPHCHC to yield 2-succinyl-6-hydroxy-2,4-cyclohexadiene-1-carboxylate (SHCHC). royalsocietypublishing.orgnih.gov

Subsequently, o-succinylbenzoate (OSB) synthase, encoded by the menC gene, catalyzes the dehydration of SHCHC to form the aromatic compound o-succinylbenzoate (OSB). nih.govwikipedia.orgmybiosource.com This step establishes the aromatic ring system that will become part of the final naphthoquinone structure.

EnzymeGeneOrganism StudiedSubstrateProductKey Characteristics
SHCHC hydrolase menHE. coliSEPHCHC2-succinyl-6-hydroxy-2,4-cyclohexadiene-1-carboxylate (SHCHC)Catalyzes the cleavage of the pyruvate (B1213749) moiety from SEPHCHC. nih.gov
o-Succinylbenzoate Synthase menCE. coliSHCHCo-Succinylbenzoate (OSB)A member of the enolase superfamily. wikipedia.org It is a monomeric protein that requires Mg²⁺ for its catalytic activity. nih.govwikipedia.org Lys133 acts as the catalytic base and acid in the dehydration reaction. wikipedia.orgebi.ac.uk

The final step in this section of the pathway involves the activation of o-succinylbenzoate by MenE, an o-succinylbenzoate-CoA synthetase. nih.govgoogle.com MenE is a member of the ANL (Acyl-CoA synthetase, Nonribosomal peptide synthetase adenylation domain, Luciferase) family of enzymes. nih.govacs.org It catalyzes the ATP-dependent ligation of Coenzyme A (CoA) to OSB. acs.org The reaction proceeds through a two-step mechanism involving the formation of a tightly bound o-succinylbenzoyl-AMP (OSB-AMP) intermediate, followed by the reaction with CoA to produce o-succinylbenzoyl-CoA (OSB-CoA) and release AMP. nih.govgoogle.com

EnzymeGeneOrganism StudiedSubstratesProductKey Characteristics
o-Succinylbenzoate-CoA Synthetase menEE. coli, S. aureus, M. tuberculosiso-Succinylbenzoate (OSB), ATP, Coenzyme A (CoA)o-Succinylbenzoyl-CoA (OSB-CoA), AMP, Pyrophosphate (PPi)Catalyzes CoA ligation via an acyl-adenylate intermediate. researchgate.netnih.gov Requires a divalent cation like Mg²⁺. nih.gov This enzyme is a target for the development of novel antibacterial agents. nih.govacs.org

Enzymatic Cascade and Key Intermediates

MenB and Subsequent Reactions

A crucial step in the classical menaquinone biosynthesis pathway is catalyzed by the enzyme 1,4-dihydroxy-2-naphthoyl-CoA synthase, encoded by the menB gene. rsc.org This enzyme facilitates a Dieckmann-type condensation of o-succinylbenzoyl-coenzyme A (OSB-CoA) to form the bicyclic naphthoquinone ring structure, 1,4-dihydroxy-2-naphthoyl-CoA (DHNA-CoA). rsc.orgnih.govmdpi.com The product of the MenB reaction was identified as DHNA-CoA through mass spectrometry in Mycobacterium tuberculosis. nih.gov Structural and mutagenesis studies have identified Asp-192 and Tyr-287 as essential catalytic residues in the active site of MenB. nih.gov Following the MenB-catalyzed reaction, a thioesterase, which in some organisms is encoded by the yfbB gene, hydrolyzes DHNA-CoA to yield 1,4-dihydroxy-2-naphthoate (DHNA). mdpi.com

1,4-Dihydroxy-2-naphthoate Prenyltransferase (MenA) Activity

The membrane-bound enzyme 1,4-dihydroxy-2-naphthoate polyprenyltransferase, encoded by the menA gene, catalyzes the attachment of the isoprenoid side chain to the DHNA ring. wikipedia.orgnih.govuniprot.orgnih.gov This prenylation step is a key determinant of the final menaquinone homolog produced. For the synthesis of menaquinol-10, MenA utilizes a 50-carbon decaprenyl diphosphate as the substrate. The enzyme attaches this long side chain to DHNA, leading to the formation of demethylthis compound. wikipedia.org This reaction is a critical, membrane-associated step in the pathway. nih.govnih.gov In Escherichia coli, MenA is also known as 1,4-dihydroxy-2-naphthoate octaprenyltransferase, reflecting its role in attaching an octaprenyl side chain in that organism. nih.govuniprot.orgebi.ac.uk

Methyltransferase Activity (MenG)

The final step in the formation of the menaquinone molecule involves a methylation reaction catalyzed by demethylmenaquinone (B1232588) methyltransferase, encoded by the menG gene. uniprot.orgebi.ac.uknih.gov This enzyme transfers a methyl group from S-adenosyl-L-methionine to the demethylthis compound intermediate, yielding this compound. uniprot.org In some bacteria, such as Mycobacterium smegmatis, MenG is an essential protein associated with the intracellular membrane domain. nih.govnih.gov Inhibition of MenG has been shown to be detrimental to the growth of M. tuberculosis, highlighting its importance in menaquinone homeostasis. nih.govasm.org

Isoprenoid Side Chain Elongation and Integration

The characteristic long isoprenoid side chain of this compound is synthesized separately and then integrated with the naphthoquinone ring. The length of this chain is crucial for the molecule's function and is determined by specific enzymatic processes.

Methylerythritol Phosphate (B84403) (MEP) Pathway Contribution

In most bacteria, the precursors for the isoprenoid side chain, isopentenyl diphosphate (IPP) and dimethylallyl diphosphate (DMAPP), are synthesized via the methylerythritol phosphate (MEP) pathway. nih.govtandfonline.com This pathway utilizes glyceraldehyde-3-phosphate and pyruvate as initial substrates. nih.gov A series of enzymatic reactions then convert these precursors into IPP and DMAPP, the fundamental building blocks of isoprenoids. tandfonline.com Overexpression of genes in the MEP pathway, such as dxs and dxr, has been shown to increase the production of menaquinones, indicating the pathway's direct contribution to the supply of isoprenoid precursors. acs.orgnih.gov

Enzymatic Mechanisms Determining Isoprenyl Chain Length (e.g., for MK-10)

The length of the isoprenoid side chain is determined by prenyl diphosphate synthases, also known as isoprenyl diphosphate synthases (IDS). nih.govresearchgate.net These enzymes catalyze the sequential head-to-tail condensation of IPP molecules onto an allylic diphosphate starter molecule, such as DMAPP, farnesyl diphosphate (FPP), or geranylgeranyl diphosphate (GGPP). researchgate.netiastate.edu The specific IDS enzyme dictates the final length of the polyprenyl diphosphate chain. For the synthesis of the C50 side chain of this compound, a specific decaprenyl diphosphate synthase is required.

Research in Staphylococcus aureus has shown that the enzyme HepT, a polyprenyl diphosphate synthase, is responsible for defining the isoprenoid chain length of menaquinones. frontiersin.org A specific amino acid substitution in HepT can lead to the production of longer-chain menaquinones, including MK-10. frontiersin.org The mechanism of chain length determination is thought to involve the size of amino acid residues in the active site of the prenyltransferase, which can influence the final length of the isoprenoid product. winona.edu

The Alternative (Futalosine) Biosynthesis Pathway

In addition to the classical pathway, some bacteria utilize an alternative route for menaquinone biosynthesis known as the futalosine (B117586) pathway. nih.govnih.govscienceopen.com This pathway also starts from chorismate but proceeds through a different set of intermediates to produce the naphthoquinone ring. nih.gov Four enzymes, encoded by the mqnABCD genes, are involved in converting chorismate to 1,4-dihydroxy-6-naphthoate. nih.gov While the subsequent steps to form the final menaquinone molecule are not fully elucidated, they are presumed to involve prenylation and methylation reactions similar to the classical pathway. nih.gov

The futalosine pathway is found in a broad taxonomic range of prokaryotes, including both aerobic and anaerobic organisms, and is thought to have evolved earlier than the classical pathway. nih.govnih.govscienceopen.com Interestingly, most organisms possess either the classical or the futalosine pathway, with very few having both. scienceopen.com For instance, Chlamydia trachomatis has been shown to possess a functional futalosine pathway for the synthesis of menaquinone-7 (B21479). biorxiv.orgduke.edu

Distinct Precursors and Enzymes (e.g., MqnABCD)

The classical menaquinone biosynthesis pathway involves a series of enzymes encoded by the men genes (menF, menD, menH, menC, menE, menB). oup.com This pathway converts chorismate to 1,4-dihydroxy-2-naphthoate, the immediate precursor to the naphthoquinone ring of menaquinone. nih.govoup.com

In contrast, the futalosine pathway , also known as the alternative pathway, utilizes a different set of enzymes encoded by the mqn genes (mqnA, mqnB, mqnC, mqnD). nih.govoup.com This pathway transforms chorismate into 1,4-dihydroxy-6-naphthoate. nih.govoup.com The initial and mechanistically distinct step is catalyzed by MqnA, a chorismate dehydratase. chemrxiv.org MqnC, a radical SAM enzyme, is responsible for the cyclization of dehypoxanthine futalosine (DHFL) to cyclic dehypoxanthine futalosine (CDHFL). uniprot.org

Following the synthesis of the naphthoquinone head group by either pathway, the final steps involve the attachment of a polyprenyl side chain. In the case of this compound, this would be a decaprenyl diphosphate chain. This prenylation is catalyzed by a polyprenyltransferase, such as MenA. researchgate.netnih.gov The final methylation step is carried out by a methyltransferase, like MenG (also known as UbiE), to produce the mature menaquinone. researchgate.netnih.gov

Table 1: Key Enzymes in Menaquinone Biosynthesis Pathways

Pathway Gene Enzyme Name Function
Classical menF Isochorismate synthase Converts chorismate to isochorismate oup.com
menD 2-succinyl-5-enolpyruvyl-6-hydroxy-3-cyclohexene-1-carboxylate synthase First committed step in the classical pathway royalsocietypublishing.orgroyalsocietypublishing.org
menH 2-succinyl-6-hydroxy-2,4-cyclohexadiene-1-carboxylate synthase Involved in the conversion to o-succinylbenzoate acs.org
menC o-succinylbenzoate synthase Catalyzes the formation of o-succinylbenzoate acs.org
menE o-succinylbenzoate-CoA ligase Activates o-succinylbenzoate acs.org
menB Naphthoate synthase Catalyzes the formation of the naphthoate ring acs.org
Futalosine mqnA Chorismate dehydratase First step in the futalosine pathway chemrxiv.org
mqnB Involved in the futalosine pathway
mqnC Cyclic dehypoxanthine futalosine synthase Catalyzes the cyclization of DHFL uniprot.org
mqnD Involved in the futalosine pathway
Common Steps menA Polyprenyltransferase Attaches the isoprenoid side chain researchgate.netnih.gov
menG/ubiE Demethylmenaquinone methyltransferase Final methylation step researchgate.netnih.gov

Comparative Analysis of Classical vs. Futalosine Pathways in Prokaryotes

Phylogenetic studies suggest that the futalosine pathway is evolutionarily older than the classical pathway. nih.govoup.com The futalosine pathway is found in a broader taxonomic range of prokaryotes, including both aerobic, facultatively anaerobic, and strictly anaerobic organisms. nih.govoup.comscienceopen.com In contrast, the classical pathway is predominantly found in aerobic or facultatively anaerobic prokaryotes. nih.govoup.com This suggests that the futalosine pathway may have been crucial for menaquinone biosynthesis in early, anaerobic life forms. oup.com

While the classical pathway is present in about 32.1% of prokaryotic proteomes studied, the futalosine pathway is found in approximately 13.2%. nih.govscienceopen.com Interestingly, very few organisms possess both pathways. scienceopen.com The distribution of these pathways across different prokaryotic phyla highlights their distinct evolutionary trajectories and adaptation to different metabolic lifestyles. nih.gov

Genetic and Allosteric Regulation of Menaquinone Biosynthesis

The biosynthesis of menaquinones is a tightly controlled process, regulated at both the genetic and protein levels to maintain cellular homeostasis and prevent the accumulation of potentially toxic redox-active intermediates. royalsocietypublishing.orgnih.govresearchgate.net

Transcriptional Regulation and Gene Clusters

The genes encoding the enzymes for menaquinone biosynthesis are often organized into clusters, or operons, on the bacterial chromosome. nih.govnih.gov For example, in Bacillus subtilis, the men genes are clustered, and their expression is transcriptionally regulated. nih.govnih.gov Studies have shown that the activity of the men promoter is maximal at the beginning of sporulation and then decreases. nih.gov This regulation is influenced by the carbon source available, with non-fermentable carbon sources leading to increased activity of the menp1 promoter in the late post-exponential phase. nih.gov

In Streptomyces, the expression of menaquinone biosynthetic genes can be developmentally regulated, with expression levels changing during the transition from vegetative growth to sporulation. asm.org The identification of regulatory genes within or near biosynthetic gene clusters is a key strategy for discovering and prioritizing novel metabolic pathways. acs.org

Feedback Inhibition Mechanisms (e.g., MenD by DHNA)

A critical mechanism for regulating metabolic pathways is feedback inhibition, where a downstream product of the pathway inhibits an early enzymatic step. In menaquinone biosynthesis, the enzyme MenD, which catalyzes the first committed step of the classical pathway, is allosterically inhibited by 1,4-dihydroxy-2-naphthoic acid (DHNA), a downstream metabolite. royalsocietypublishing.orgroyalsocietypublishing.orgnih.govnih.govresearchgate.net

This feedback inhibition has been demonstrated in both Mycobacterium tuberculosis and Staphylococcus aureus. royalsocietypublishing.orgroyalsocietypublishing.orgnih.govnih.gov DHNA binds to an allosteric site on the MenD enzyme, distinct from the active site, inducing a conformational change that inhibits its catalytic activity. nih.govnih.govresearchgate.net Specific arginine residues within the allosteric binding pocket have been identified as crucial for this inhibition. nih.govnih.gov This mechanism provides a rapid and direct way to control the flux through the menaquinone biosynthetic pathway in response to the intracellular concentration of its products. royalsocietypublishing.orgnih.gov

Subcellular Localization of Biosynthetic Enzymes

The enzymes involved in menaquinone biosynthesis exhibit specific subcellular localizations, which is crucial for the efficient production and delivery of the final lipid-soluble product to the cell membrane. frontiersin.orgnih.gov The initial steps of the classical pathway, leading to the formation of DHNA, are catalyzed by soluble, cytoplasmic enzymes. nih.gov

However, the subsequent steps, which involve the addition of the long, hydrophobic isoprenoid tail, are membrane-associated. researchgate.netfrontiersin.org In mycobacteria, for instance, the prenyltransferase MenA is associated with the conventional plasma membrane. frontiersin.org In contrast, the final two enzymes, the methyltransferase MenG and the reductase MenJ, are localized to a specialized region of the plasma membrane known as the intracellular membrane domain (IMD). frontiersin.org This spatial segregation suggests a highly organized process that channels the intermediates and ensures the final menaquinone product is correctly integrated into the membrane where it functions in the electron transport chain. frontiersin.org

Metabolic Roles and Biochemical Interactions of Menaquinol 10 in Microorganisms

Role in Bacterial Electron Transport Chains

In numerous Gram-positive and anaerobically respiring Gram-negative bacteria, the menaquinone/menaquinol (B15198786) pool is a central component of the electron transport chain (ETC), playing a role analogous to ubiquinone in mitochondria and aerobically respiring bacteria. nih.govrsc.orgrsc.org This system is vital for generating metabolic energy through oxidative phosphorylation. nih.gov

The primary function of menaquinones like MK-10 is to act as a mobile carrier of electrons and protons within the bacterial cell membrane. This is accomplished through a continuous redox cycle. rsc.org In this cycle, the oxidized form, menaquinone (MK), accepts two electrons and two protons from a donor enzyme complex, becoming the fully reduced menaquinol (MKH₂). rsc.orgresearchgate.net This menaquinol then diffuses laterally through the membrane to an acceptor complex, to which it donates the two electrons, releasing the protons and reverting to its oxidized menaquinone form. rsc.org This shuttling of electrons is fundamental for linking the initial dehydrogenases to the terminal reductases or oxidases of the respiratory chain. nih.govresearchgate.net

Menaquinol-10, as part of the menaquinol pool, facilitates electron transfer between the primary dehydrogenases and terminal enzyme complexes. rsc.orgtaylorandfrancis.com It serves as the primary electron shuttle connecting various components embedded in the bacterial cell membrane. rsc.org

Key interactions include:

Accepting Electrons: Menaquinone is reduced to menaquinol by accepting electrons from various oxidoreductases. taylorandfrancis.com Notable examples include the Type-II NADH dehydrogenase (NDH-2) and succinate (B1194679) dehydrogenase (SQR), which oxidize NADH and succinate, respectively. rsc.orgtaylorandfrancis.comasm.org In some bacteria, other dehydrogenases that process substrates like formate (B1220265) or glycerol-3-phosphate also reduce the menaquinone pool. researchgate.net

Donating Electrons: Menaquinol donates electrons to terminal complexes. In many aerobic and anaerobic respiratory chains, this involves transferring electrons to a cytochrome bc₁ complex (or a functional equivalent like the b₆f complex). rsc.orgasm.orgportlandpress.com The cytochrome bc₁ complex then transfers these electrons to a terminal oxidase (like cytochrome aa₃ or cytochrome bd oxidase) for the final reduction of oxygen or to a terminal reductase for the reduction of alternative electron acceptors such as nitrate (B79036) or fumarate (B1241708) under anaerobic conditions. taylorandfrancis.comasm.orgfrontiersin.org

Table 1: Key Respiratory Complexes Interacting with the Menaquinone/Menaquinol Pool

Complex TypeName/ExampleRole in Relation to Menaquinone Pool
Electron Donors (Reduce Menaquinone) Type-II NADH Dehydrogenase (NDH-2)Oxidizes NADH from central metabolism and transfers electrons to menaquinone. rsc.orgtaylorandfrancis.com
Succinate Dehydrogenase (SQR/Complex II)Oxidizes succinate and transfers electrons to menaquinone. rsc.orgasm.org
Electron Acceptors (Oxidize Menaquinol) Cytochrome bc₁ Complex (Complex III)Accepts electrons from menaquinol and transfers them to terminal oxidases or other carriers. rsc.orgasm.org
Cytochrome bd-type Menaquinol OxidaseA terminal oxidase that accepts electrons directly from menaquinol to reduce oxygen. taylorandfrancis.comasm.org
Fumarate ReductaseA terminal reductase in anaerobic respiration that accepts electrons from menaquinol to reduce fumarate. rsc.org
Nitrate ReductaseA terminal reductase in anaerobic respiration that accepts electrons from menaquinol to reduce nitrate. pnas.org

The transfer of electrons via the menaquinone/menaquinol cycle is coupled to the generation of a proton motive force (PMF). rsc.orgasm.org The PMF is an electrochemical gradient across the bacterial membrane, composed of both a pH gradient (ΔpH) and an electrical potential (Δψ). asm.org This gradient is established as protons are translocated from the cytoplasm to the outside of the cell during electron transport. taylorandfrancis.com The oxidation of menaquinol at the outer face of the membrane by complexes like the cytochrome bc₁ complex contributes to this proton translocation. asm.org The stored energy of the PMF is then harnessed by the F₀F₁-ATP synthase complex, which allows protons to flow back into the cytoplasm, driving the synthesis of ATP from ADP and inorganic phosphate (B84403). rsc.orgnih.govtaylorandfrancis.com

Interaction with Respiratory Complexes (e.g., NADH Dehydrogenase, Succinate Dehydrogenase, Cytochrome bc1 Complex)

Physiological Significance of Menaquinone Side Chain Lengths

Bacteria produce menaquinones with varying isoprenoid side chain lengths, from short-chain (e.g., MK-1) to long-chain (e.g., MK-10) variants. frontiersin.orgcambridge.org The specific length of the side chain is not random; it is controlled by the bacterium and is thought to be a key determinant of the molecule's specific function and localization within the membrane. frontiersin.orgcaldic.com

The length of the polyisoprenoid tail influences the physicochemical properties of the menaquinone, such as its hydrophobicity and mobility, which in turn affects its functional role. wikipedia.org Long-chain menaquinones, such as MK-8, MK-9, and MK-10, are the major forms in many bacteria, including Lactococcus cremoris and Bacteroides fragilis. frontiersin.orgcambridge.orgcaldic.com Research suggests a functional dichotomy between short- and long-chain menaquinones.

Long-Chain Menaquinones (e.g., MK-10): Their extended, highly lipophilic tail anchors them firmly within the lipid bilayer. This positioning is thought to make them more efficient at mediating electron transfer between large, membrane-embedded protein complexes that constitute the primary respiratory chain. frontiersin.org Their role is primarily associated with robust aerobic respiration and the generation of a proton motive force for ATP synthesis. frontiersin.org

Short-Chain Menaquinones: These molecules are less hydrophobic and potentially more mobile. Studies in Lactococcus cremoris suggest that short-chain forms like MK-1 and MK-3 are preferentially used to mediate reactions with extracellular electron acceptors and extracellular oxygen. frontiersin.org

Table 2: Proposed Differential Functions of Menaquinone Chain Lengths

Menaquinone TypeRepresentative ExamplesProposed Primary FunctionRationale
Long-Chain MK-8, MK-9, MK-10More efficient in aerobic respiratory electron transport chain (intramembrane). frontiersin.orgThe long side chain optimizes positioning and interaction between membrane-spanning respiratory complexes. frontiersin.org
Short-Chain MK-1, MK-3Preferred for mediating extracellular electron transfer (EET) and reacting with extracellular oxygen. frontiersin.orgHigher mobility may facilitate interaction with substrates or enzymes at the membrane-extracellular interface. frontiersin.org

Extracellular electron transfer (EET) is a metabolic process where microorganisms transfer electrons to or from extracellular substrates, such as minerals or other cells. frontiersin.org The menaquinone pool is crucial for this process in several Gram-positive bacteria. frontiersin.orgnih.gov In Listeria monocytogenes, for example, an EET pathway utilizes menaquinones to transfer reducing equivalents from intracellular NADH to extracellular electron acceptors like iron (Fe³⁺) or copper (Cu²⁺). nih.gov

While the menaquinone pool as a whole is implicated, the specific roles of different chain-length variants in EET are an area of active research. Evidence suggests that the functional specialization seen in intramembrane respiration may extend to EET. frontiersin.org As noted, studies on Lactococcus cremoris indicate that short-chain menaquinones are more adept at mediating EET, possibly due to their ability to more readily interact with components at the cell surface. frontiersin.org In contrast, long-chain forms like MK-10 are likely retained for their specialized role within the internal respiratory chain. frontiersin.org

Adaptation to Varied Environmental Conditions (Aerobic vs. Anaerobic Respiration)

This compound, the reduced form of menaquinone-10 (MK-10), is a crucial component of the electron transport chain in various microorganisms, facilitating adaptation to fluctuating oxygen availability. frontiersin.org Menaquinones, in general, are vital for both aerobic and anaerobic respiration in Gram-positive bacteria. frontiersin.org

In anaerobic environments, menaquinones like MK-10 are essential for respiration, utilizing alternative electron acceptors such as fumarate or nitrate. frontiersin.org For instance, Bacteroides fragilis, a prominent gut anaerobe, predominantly utilizes a pool of menaquinones ranging from MK-8 to MK-11, with MK-10 being the most abundant form under both anaerobic and nanaerobic (very low oxygen) conditions. asm.org This bacterium maintains the capability for both anaerobic respiration using fumarate and nanaerobic respiration using oxygen concurrently, with MK-10 playing a central role in transferring electrons from NADH to the terminal reductases in both pathways. asm.org

Conversely, under aerobic conditions, some bacteria shift their quinone pool composition. For example, Escherichia coli primarily uses ubiquinone for aerobic respiration, while menaquinones are more prevalent during anaerobic growth. frontiersin.orgplos.org However, some bacteria, like Lactococcus cremoris, which can produce a range of menaquinones including MK-10, can switch from a fermentative metabolism to aerobic respiration in the presence of oxygen and exogenous heme, a process enabled by menaquinones acting as electron carriers. frontiersin.org The length of the isoprenoid side chain of menaquinones can influence the efficiency of electron transport under different conditions, although the specific advantages of MK-10 in this regard are still an area of active research.

The transition between aerobic and anaerobic states is often controlled by regulatory systems that sense the redox state of the quinone pool. frontiersin.org In E. coli, the ArcB/A two-component system, which regulates gene expression in response to oxygen availability, is influenced by the redox state of all three of its endogenous quinones: ubiquinone, demethylmenaquinone (B1232588), and menaquinone. frontiersin.org The reduced forms (quinols) activate the sensor kinase ArcB, while the oxidized forms (quinones) deactivate it. frontiersin.org This highlights the integral role of the menaquinol/menaquinone pool, including potentially MK-10 in organisms that produce it, in sensing and responding to environmental oxygen levels.

Other Cellular Metabolic Functions

Beyond its well-established role in respiration, this compound is implicated in other vital cellular processes in microorganisms.

Active Transport Mechanisms

Menaquinones, including by extension MK-10, are involved in active transport processes across the bacterial cell membrane. nih.gov Active transport is an energy-dependent process that moves solutes against a concentration gradient, a crucial function for nutrient acquisition in often dilute environments. microbiologyclass.net The energy for this transport can be derived from the proton motive force generated by the electron transport chain, in which menaquinol plays a pivotal role. rsc.org By participating in the transfer of electrons and the translocation of protons across the membrane, this compound contributes to establishing the electrochemical gradient necessary to power various active transport systems. microbiologyclass.netrsc.org

Endospore Formation in Gram-Positive Bacteria

In some Gram-positive bacteria, menaquinones are essential for the process of endospore formation. nih.gov Endospores are dormant, highly resistant structures that allow bacteria to survive harsh environmental conditions such as nutrient deprivation, high temperatures, and radiation. wikipedia.orgcornell.edu The formation of an endospore, or sporulation, is a complex developmental process. cornell.eduyoutube.com Studies in Bacillus subtilis have shown that menaquinone concentration changes during growth and early sporulation. jst.go.jp While the precise mechanistic role of specific menaquinone homologues like MK-10 in sporulation is not fully elucidated, their involvement in the electron transport chain is critical for providing the necessary ATP and maintaining cellular functions during this energy-intensive process. nih.govrsc.org

Cellular Redox Homeostasis and Oxidative Stress Responses

This compound, as the reduced form of MK-10, is a key player in maintaining cellular redox homeostasis and in the response to oxidative stress. The balance between the reduced (menaquinol) and oxidized (menaquinone) forms of the menaquinone pool is a critical indicator of the cell's metabolic state and the level of oxidative stress. imrpress.comimrpress.com

The menaquinol/menaquinone couple acts as a mobile electron carrier in the cell membrane, transferring electrons between various dehydrogenases and reductases. rsc.org This activity is central to cellular respiration and energy production. However, under certain conditions, electrons can leak from the electron transport chain, particularly from semiquinone radicals, leading to the formation of reactive oxygen species (ROS) like the superoxide (B77818) anion. imrpress.comimrpress.com An accumulation of ROS can cause significant damage to cellular components, including DNA, proteins, and lipids. oup.com

Conversely, the reduced form, menaquinol, can also function as a lipid-soluble antioxidant. imrpress.com It can directly neutralize free radicals and participate in the regeneration of other antioxidants, thereby helping to protect the cell from oxidative damage. imrpress.com

The cellular response to oxidative stress often involves the upregulation of protective mechanisms. nih.gov The redox state of the menaquinone pool itself can act as a signal to regulatory systems that control the expression of genes involved in stress responses. nih.gov For example, in some bacteria, the redox state of the menaquinone pool influences two-component systems that regulate adaptation to changing oxygen levels and oxidative stress. frontiersin.orgnih.gov Therefore, this compound is not just a participant in the processes that can generate oxidative stress but is also involved in the sensing and response mechanisms that help the cell to survive it.

Data Tables

Table 1: Microorganisms Producing Menaquinone-10 and its Respiratory Role

MicroorganismEnvironmentRole of Menaquinone-10Reference(s)
Bacteroides fragilisHuman Gut (Anaerobic/Nanaerobic)Predominant menaquinone; essential for both anaerobic (fumarate) and nanaerobic (oxygen) respiration. asm.org
Lactococcus cremorisDairy Fermentations (Facultative Anaerobe)Part of a range of produced menaquinones (MK-3, MK-5 to MK-10); enables switch to aerobic respiration. frontiersin.org
Staphylococcus aureus (Smith strain)Clinical IsolateProduced in addition to the typical MK-8 and MK-9; associated with altered antibiotic sensitivity. frontiersin.org

Table 2: Summary of Metabolic Functions of this compound

Metabolic FunctionDescriptionKey InteractionReference(s)
Anaerobic/Nanaerobic Respiration Electron carrier in the electron transport chain, transferring electrons to alternative acceptors like fumarate or low levels of oxygen.Interacts with NADH dehydrogenases and terminal reductases (e.g., fumarate reductase, cytochrome bd oxidase). frontiersin.orgasm.org
Active Transport Contributes to the generation of the proton motive force that powers the transport of nutrients against a concentration gradient.Part of the electron transport chain that establishes the electrochemical gradient across the cell membrane. nih.govmicrobiologyclass.netrsc.org
Endospore Formation Provides energy (ATP) and maintains cellular functions required for the complex process of sporulation in some Gram-positive bacteria.Essential component of the respiratory chain needed to fuel the energy-intensive sporulation process. nih.govjst.go.jp
Redox Homeostasis & Oxidative Stress Acts as both a potential source of ROS via electron leakage and as a lipid-soluble antioxidant. The MQ/MQH₂ ratio is a key indicator and regulator of cellular redox state.Donates electrons (as menaquinol) to neutralize radicals; accepts electrons (as menaquinone) in the respiratory chain. imrpress.comimrpress.comoup.com

Research Methodologies for Menaquinol 10 Studies

Advanced Analytical Techniques for Menaquinone/Menaquinol (B15198786) Quantification and Characterization

The quantification and characterization of menaquinones, including menaquinol-10, rely heavily on chromatographic and spectrometric methods. These techniques offer the sensitivity and selectivity required to differentiate between various menaquinone homologs and their redox states.

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of menaquinones. imrpress.comresearchgate.net Reversed-phase HPLC, often utilizing C18 columns, is the most common approach for separating these nonpolar compounds. researchgate.netacs.org The choice of mobile phase, typically a mixture of polar and nonpolar solvents like methanol, ethanol (B145695), isopropanol, and hexane, is critical for achieving optimal separation of different menaquinone homologs. imrpress.comacs.org

UV detection is a widely used method in HPLC for the quantification of menaquinones. researchgate.netwalshmedicalmedia.com The characteristic absorbance of the naphthoquinone ring allows for detection at specific wavelengths, typically around 248 nm and 270 nm. researchgate.net While cost-effective and robust, UV detection can sometimes lack the sensitivity required for trace analysis in biological samples and may be susceptible to interference from other co-eluting compounds. nih.govoup.com The limit of detection for menaquinones using HPLC with UV detection can vary depending on the specific homolog and the complexity of the sample matrix. For instance, in some applications, the limit of detection for Coenzyme Q10, a structurally similar compound, using conventional HPLC-UV systems is reported to be around 50 ng/mL. imrpress.com

Table 1: UV Absorbance Maxima for Menaquinones in Different HPLC Systems

HPLC SystemAbsorbance Peak 1 (nm)Absorbance Peak 2 (nm)Source
UPLC247.5269.5 researchgate.net
HPLC248.3269.6 researchgate.net
HPLC248Not specified walshmedicalmedia.com
HPLC268Not specified nih.gov

To enhance sensitivity and selectivity, fluorimetric detection coupled with post-column derivatization is employed. acs.orgrsc.orgacs.org This method involves the post-column reduction of menaquinones (the oxidized form) to their corresponding fluorescent hydroquinones (menaquinols). This reduction can be achieved using a catalyst such as metallic zinc or platinum oxide. rsc.orgacs.org The resulting menaquinols are highly fluorescent and can be detected with high sensitivity. This technique has been successfully used to determine phylloquinone and menaquinones (MK-4 to MK-10) in various animal-derived food products. acs.orgacs.orgcapes.gov.br The detection limits for this method are significantly lower than those of UV detection, with reported limits of 150 pg for MK-10. rsc.org A similar method for animal tissues reported a detection limit of 70 pg/g for menaquinone-10. nih.gov

Menaquinones can exist as geometric isomers (cis and trans) due to the double bonds in their isoprenoid side chains. acs.org The trans isomer is generally considered the biologically active form, making the separation and quantification of these isomers crucial for accurate biological assessment. acs.org Specialized chromatographic techniques, such as argentation chromatography, which involves the use of silver ions to interact differently with cis and trans double bonds, have been developed for the separation of menaquinone-7 (B21479) geometric isomers. researchgate.netx-mol.net While specific applications for this compound isomer separation are less documented, the principles of these methods could be adapted. Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the structural elucidation and characterization of these separated isomers. acs.org

Mass Spectrometry (MS), particularly when coupled with liquid chromatography (LC-MS and LC-MS/MS), has become an indispensable tool for the definitive identification and highly sensitive quantification of menaquinones. nih.govfrontiersin.orglcms.cz LC-MS combines the separation power of HPLC with the mass-analyzing capabilities of MS, providing a high degree of specificity. lcms.cz

LC-MS/MS further enhances selectivity and sensitivity by performing a second stage of mass analysis on fragmented ions. bevital.no This technique, often utilizing atmospheric pressure chemical ionization (APCI) or electrospray ionization (ESI), allows for the unambiguous identification of different menaquinone homologs, including MK-10, based on their specific mass-to-charge ratios and fragmentation patterns. bevital.noresearchgate.net For instance, in one study, the molecular mass of various menaquinones, including those up to MK-15, was accurately determined using UPLC-MS, with the observed ions often being sodium adducts ([M+Na]+). researchgate.net LC-MS/MS methods have been developed for the simultaneous measurement of multiple vitamin K analogs, including menaquinones, in human plasma and serum. nih.govbevital.no These methods offer excellent sensitivity, with limits of detection often in the picogram to femtomole range. nih.govnih.gov

The lipophilic nature of this compound necessitates efficient extraction from its matrix, which can range from microbial cells to complex biological fluids and tissues. imrpress.comnih.gov The primary goal of sample preparation is to isolate the analyte of interest while removing interfering substances that could affect the accuracy and sensitivity of the analysis. nih.gov

Commonly used techniques for extracting menaquinones include liquid-liquid extraction (LLE) and solid-phase extraction (SPE). nih.gov LLE protocols often involve the use of organic solvent mixtures such as chloroform/methanol, hexane/isopropanol, or ethanol/hexane to extract the lipid-soluble menaquinones. nih.govacs.orgnih.gov For microbial samples, a preliminary step of cell lysis, for example using lysozyme, is often required to release the intracellular menaquinones before solvent extraction. frontiersin.orgnih.gov One study found that a lysozyme-chloroform-methanol (LCM) method was more efficient and faster for extracting menaquinones from wet bacterial biomass compared to traditional methods that require freeze-drying. nih.gov Another approach for microbial fermentation broth involves thermo-acidic extraction with ethanol and sulfuric acid. acs.orgnih.gov

For complex biological matrices like plasma or tissues, protein precipitation with solvents like ethanol or acetonitrile (B52724) is a common initial step, often followed by LLE or SPE for further purification. nih.govthermofisher.com To prevent the oxidation of the unstable menaquinol form to menaquinone during sample preparation, it is crucial to work under conditions that minimize exposure to oxygen and light, and often involves the addition of antioxidants. hawaii.edu

Table 2: Common Solvents and Methods for Menaquinone Extraction

Extraction MethodSolvents/ReagentsSample MatrixSource
Liquid-Liquid ExtractionChloroform, MethanolMicrobial Cells nih.govnih.gov
Liquid-Liquid Extractionn-Hexane, Isopropanol, WaterFermentation Broth acs.org
Liquid-Liquid Extraction2-Propanol, HexaneMeat and Fish Products acs.orgacs.org
Solid-Liquid ExtractionAcetonitrile, EthanolVegetables mdpi.com
Thermo-Acidic ExtractionEthanol, H₂SO₄Fermentation Broth acs.orgnih.gov
Lysozyme-Chloroform-Methanol (LCM)Lysozyme, Chloroform, MethanolWet Bacterial Biomass nih.gov
Protein Precipitation & LLEEthanol, HexaneSerum thermofisher.com
Fluorimetric Detection with Post-Column Derivatization

Mass Spectrometry (MS) and Tandem MS (LC-MS/MS) for Identification and Quantification

Omics Approaches in Menaquinone Research

Modern biological research has increasingly adopted "omics" technologies to unravel the complexities of cellular and organismal functions. These high-throughput methods allow for the comprehensive analysis of various biological molecules, providing a holistic view of the systems being studied. In the context of menaquinone research, these approaches are pivotal for understanding its biosynthesis, regulation, and interactions within biological systems.

Genomics and phylogenomics are fundamental in identifying the genes and evolutionary history of menaquinone biosynthetic pathways. By analyzing and comparing the genomes of different organisms, researchers can identify the genes encoding the enzymes responsible for menaquinone synthesis. frontiersin.orgnih.gov

Two primary pathways for menaquinone biosynthesis are known: the classical pathway and the futalosine (B117586) pathway. scienceopen.com The classical pathway utilizes isochorismate, while the futalosine pathway proceeds through futalosine. frontiersin.orgscienceopen.com Genomic analyses have been crucial in identifying the distribution of these pathways across prokaryotes. scienceopen.comoup.com For instance, a study analyzing 1,294 prokaryotic proteomes found the classical menaquinone pathway in 32.1% of the organisms, whereas the futalosine pathway was present in a broader taxonomic range, suggesting its earlier evolutionary origin. scienceopen.com

Phylogenomic studies, which examine the evolutionary relationships based on genomic data, have provided insights into the evolution of these pathways. scienceopen.comoup.com For example, the genes for the classical menaquinone pathway in archaea are thought to have been acquired from bacteria via horizontal gene transfer. scienceopen.com Furthermore, the analysis of concatenated sequences of menaquinone biosynthetic genes (menA-G) has been used to refine the phylogenetic relationships among bacteria, highlighting the importance of these pathways in bacterial evolution. frontiersin.org

The precursors for the isoprenoid side chain of menaquinone, dimethylallyl diphosphate (B83284) and isopentenyl diphosphate, are synthesized via the mevalonate (B85504) (MVA) or methylerythritol phosphate (B84403) (MEP) pathways. scienceopen.comoup.com Phylogenomic analyses suggest that the MVA pathway is likely an ancestral metabolic route in all three domains of life. scienceopen.comoup.com

Table 1: Key Genes in Menaquinone Biosynthetic Pathways

GeneEnzymePathwayFunction
menA-GVariousClassical Menaquinone PathwayA set of seven genes responsible for the synthesis of menaquinone. frontiersin.org
mqnABCDVariousFutalosine PathwayFour enzymes that convert chorismate to 1,4-dihydroxy-6-naphthoate. scienceopen.com
menJMenaquinone ReductaseClassical Menaquinone PathwayCatalyzes the saturation of the isoprenyl side chain of menaquinones. frontiersin.org

Metabolomics involves the systematic study of small molecules, or metabolites, within a biological system. frontiersin.org This approach provides a direct snapshot of the physiological state of a cell or organism. frontiersin.orgresearchgate.net In menaquinone research, metabolomics is used to measure the levels of menaquinone and its precursors, thereby providing insights into the efficiency and regulation of its biosynthetic pathways. researchgate.netfrontiersin.org

Table 2: Applications of Metabolomics in Menaquinone Research

ApplicationDescriptionKey Findings
Pathway Flux Analysis Tracing the flow of metabolites through the menaquinone biosynthesis pathway using isotopic labeling.Identifies rate-limiting steps and bottlenecks in production. researchgate.net
Metabolite Profiling Comprehensive measurement of metabolites in a biological sample to understand the metabolic state.Reveals the impact of menaquinone production on cellular metabolism. frontiersin.org
Biomarker Discovery Identifying metabolites associated with specific physiological or pathological conditions.Menaquinone pathway enrichment has been observed in certain disease states. e-dmj.org

Metatranscriptomics and metaproteomics are powerful tools for studying the functional activity of microbial communities. Metatranscriptomics analyzes the complete set of RNA transcripts (the metatranscriptome) in a sample, providing a picture of which genes are actively being expressed. bioflux.com.rogithub.ionih.gov Metaproteomics, on the other hand, identifies the proteins present in a sample, offering direct evidence of functional activity. bioflux.com.rouni.lu

In the context of menaquinone research, these approaches can reveal which microorganisms within a community are actively producing menaquinones and under what conditions. ku.dk For example, a metatranscriptomic study of a microbial mat in a geothermal spring revealed temporal patterns in the transcription of genes involved in photosynthesis and energy production in Chloroflexi, which are known to produce menaquinones. ku.dk

Metaproteomics can identify and quantify the enzymes of the menaquinone biosynthetic pathways, providing a direct measure of the pathway's activity. uni.lu By integrating metatranscriptomic and metaproteomic data, researchers can gain a more complete understanding of the regulation of menaquinone biosynthesis in complex microbial ecosystems. nih.govuni.lu This integration can link the genetic potential (from metagenomics) to the actual functional output of the community. nih.gov

The integration of multiple "omics" datasets—genomics, transcriptomics, proteomics, and metabolomics—provides a systems-level understanding of complex biological processes. biorxiv.orgnih.govmdpi.com This holistic approach is particularly valuable for deciphering the intricate roles of menaquinones in microbial communities and their interactions with a host. biorxiv.orgresearchgate.net

By combining these different layers of biological information, researchers can build comprehensive models of menaquinone metabolism. biorxiv.orgnih.gov For example, an integrated multi-omics approach can identify not only the species capable of producing menaquinones (genomics) but also when and why they are producing them (transcriptomics and proteomics), and what the metabolic consequences are (metabolomics). biorxiv.orgnih.govresearchgate.net

Such integrative analyses have been used to identify disease-associated modules, which are sets of features from different omics layers that collectively shift in disease states. biorxiv.orgnih.gov For instance, menaquinone biosynthesis has been identified as a key pathway in modules associated with certain inflammatory conditions. biorxiv.orgnih.gov This demonstrates the power of multi-omics in generating hypotheses about the role of microbial metabolism in health and disease. biorxiv.orgnih.gov The ultimate goal of these integrative approaches is to move beyond lists of individual molecules to a more mechanistic understanding of the system as a whole. biorxiv.orgnih.gov

Metatranscriptomics and Metaproteomics for Gene Expression and Enzyme Activity

In Vitro Biochemical and Cellular Model Systems

In vitro models are indispensable for the detailed investigation of biochemical pathways and cellular processes in a controlled environment. These systems allow researchers to manipulate specific variables and observe their effects on menaquinone production and function.

Bacterial fermentation models are widely used to study and optimize the production of menaquinones. nih.govnih.govfrontiersin.org Various bacterial species, particularly Bacillus subtilis and certain lactic acid bacteria, are known producers of different forms of menaquinone, including menaquinone-7 (MK-7). nih.govnih.govfrontiersin.org

In these models, researchers can systematically vary fermentation conditions such as nutrient composition, temperature, pH, and aeration to determine their impact on bacterial growth and menaquinone yield. nih.govfrontiersin.orgmdpi.com For example, studies have shown that batch feeding with carbon sources like glucose or glycerol (B35011) can significantly enhance MK-7 production in B. subtilis. nih.govfrontiersin.org The use of biofilm reactors has also been shown to improve the metabolic activity of microbial cells, leading to higher menaquinone yields. nih.govfrontiersin.org

These models are also crucial for genetic engineering efforts aimed at increasing menaquinone production. By overexpressing key genes in the biosynthetic pathway or limiting the production of by-products, researchers have been able to significantly increase menaquinone titers in various bacterial strains. frontiersin.org

Table 3: Bacterial Strains and Fermentation Conditions for Menaquinone Production

Bacterial StrainMenaquinone ProducedFermentation ConditionsKey Findings
Bacillus subtilis nattoMK-7Optimized medium and fermentation parameters.A well-known producer used for industrial-scale production. nih.gov
Lactococcus lactisMK-3, MK-9Anaerobic conditions.Anaerobic conditions resulted in a twofold increase in menaquinone yield. mdpi.com
Flavobacterium meningosepticumMenaquinones-Identified as a significant menaquinone-producing bacterium. nih.gov

Recombinant Protein Expression and Enzymatic Assays

The study of this compound biosynthesis, particularly the formation of its characteristic 10-unit isoprenoid side chain, heavily relies on recombinant protein technology. The key enzyme responsible for synthesizing the C50 decaprenyl diphosphate precursor is decaprenyl diphosphate synthase, encoded by the ddsA gene. researchgate.netnih.gov

Researchers have successfully cloned the ddsA gene from various microorganisms, such as Gluconobacter suboxydans and Rhodobacter capsulatus, and expressed it in a heterologous host, most commonly Escherichia coli. researchgate.netnih.govnih.gov For instance, the ddsA gene from G. suboxydans, consisting of a 948-base-pair open reading frame (ORF), was cloned and expressed in E. coli. nih.gov This expression was functional, as it complemented the lethality of a mutation in the endogenous E. coli octaprenyl diphosphate synthase gene (ispB) and resulted in the production of ubiquinone-10 (Q-10), demonstrating that the recombinant enzyme was active in the host and that Q-10 could substitute for the native Q-8. researchgate.netnih.gov Similarly, the expression of R. capsulatusddsA in E. coli also led to the synthesis of UQ-10 alongside the endogenous UQ-8. nih.gov

For detailed characterization, the recombinant DdsA protein is often purified. A common strategy involves expressing the protein with an affinity tag, such as a polyhistidine-tag (His-tag), which allows for purification from the cellular lysate using techniques like metal-chelating chromatography. researchgate.netnih.gov

Enzymatic assays are then performed on the purified recombinant protein to determine its biochemical properties. These assays typically measure the synthesis of decaprenyl diphosphate from its precursors, isopentenyl diphosphate (IPP) and an allylic diphosphate primer like farnesyl diphosphate (FPP) or geranylgeranyl diphosphate (GGPP). The activity of the purified His-tagged DdsA from G. suboxydans was found to be dependent on specific conditions. nih.gov Full activity required the presence of a detergent (0.05% Triton X-100) and 10 mM Mg²⁺. nih.gov The enzyme's affinity for its substrates was quantified by determining the Michaelis constants (Kₘ). nih.gov

Mutational analyses are also conducted to identify amino acid residues crucial for the enzyme's catalytic activity and for determining the final length of the isoprenoid chain. nih.gov For example, introducing single-amino-acid substitutions in the DdsA protein from G. suboxydans revealed that Ala70 is an important residue for both enzyme activity and the determination of the product's chain length. nih.gov

Table 1: Enzymatic Properties of Recombinant DdsA from Gluconobacter suboxydans

Parameter Value Conditions
Kₘ for Geranyl Diphosphate 7.00 µM Assayed with purified His-tagged DdsA. nih.gov
Kₘ for Farnesyl Diphosphate 0.50 µM Assayed with purified His-tagged DdsA. nih.gov
Kₘ for Geranylgeranyl Diphosphate 0.32 µM Assayed with purified His-tagged DdsA. nih.gov
Cofactor Requirement 10 mM Mg²⁺ Required for full activity. nih.gov

| Detergent Requirement | 0.05% Triton X-100 | Required for full activity. nih.gov |

Model Membrane Systems for Lipid-Quinone Interactions

To understand the function of this compound within the cell membrane, researchers employ various model membrane systems. These artificial systems mimic the properties of biological membranes, allowing for detailed investigation of the interactions between lipids and quinones like this compound. mdpi.com Prominent model systems include Langmuir monolayers, lipid bilayers (such as liposomes and solid-supported bilayers), and micelles. mdpi.comwindows.netnih.gov

Langmuir monolayers, formed at an air-water interface, provide insights into the packing, location, and disruptive effects of quinones within a single layer of phospholipids. nih.gov Studies using truncated menaquinone (MK) homologs (MK-1 to MK-4) in monolayers of dipalmitoylphosphatidylcholine (DPPC) and dipalmitoylphosphatidylethanolamine (DPPE) have been conducted to understand how these molecules associate with phospholipids. nih.gov

Bilayer systems, such as liposomes or solid-supported bilayer lipid membranes (sBLMs), offer a closer representation of the cellular membrane. mdpi.comnih.gov These models are used to study the distribution, orientation, and dynamics of quinones within the hydrophobic core of the membrane. nih.govresearchgate.net For example, molecular dynamics (MD) simulations have been used to probe the location of truncated MKs within a model bilayer, finding that they reside deeper in the hydrophobic region, closer to the phospholipid tails, compared to ubiquinones. nih.govnih.gov These simulations also suggest that the location of the menaquinone headgroup does not significantly change with the length of the isoprenoid side chain. nih.gov

Studies on menaquinone-8 (MK-8) and its reduced form, menaquinol-8, in model archaeal bilayers have shown that at concentrations above 10%, MK-8 tends to segregate to the middle of the membrane. Atomistic molecular dynamics simulations reveal a strong tendency for both quinone (oxidized) and quinol (reduced) forms to be located near the lipids' acyl groups, just below the headgroup region, with a secondary location for the quinone form in the center of the bilayer. researchgate.net These models also allow for the study of how quinones affect membrane properties. MK-8, for instance, was found to increase bilayer thickness and water permeability.

Electrochemical methods can be combined with model membranes, such as tethered bilayer lipid membranes (tBLMs), to study the activity of quinone oxidoreductases with their native hydrophobic quinone substrates embedded in the membrane. nih.gov While specific experimental data on this compound in these systems is limited, these methodologies provide a robust framework for investigating its interaction with and function within the lipid bilayer, which is essential for its role in cellular electron transport. nih.govnih.gov

Table 2: Compound Names

Compound Name Abbreviation
This compound -
Menaquinone-10 MK-10
Menaquinone-8 MK-8
Menaquinol-8 -
Menaquinone-4 MK-4
Menaquinone-1 MK-1
Decaprenyl diphosphate synthase DdsA
Ubiquinone-10 UQ-10
Ubiquinone-8 UQ-8
Isopentenyl diphosphate IPP
Farnesyl diphosphate FPP
Geranylgeranyl diphosphate GGPP
Dipalmitoylphosphatidylcholine DPPC

Synthetic and Biosynthetic Strategies for Menaquinol 10 and Derivatives

Microbial Production and Bioprocess Optimization

Microbial fermentation is a primary method for producing menaquinones, particularly for commercial applications. Bacteria naturally synthesize a range of menaquinones, and by selecting high-yielding strains and optimizing their growth conditions, production can be significantly enhanced. nih.govnih.gov

Different bacterial species produce different menaquinone profiles. While Bacillus subtilis is famous for producing high levels of MK-7, other bacteria are known to produce the longer-chain menaquinones, including MK-10. nih.govacs.org

Natural Producers of MK-10: Very long-chain menaquinones, such as MK-10, MK-11, MK-12, and MK-13, are known to be synthesized by anaerobic bacteria of the genus Bacteroides, which are major inhabitants of the human intestinal tract. fao.org Lactic acid bacteria (LAB) also produce a variety of menaquinones. Strains of Lactococcus lactis have been found to produce a spectrum of menaquinones ranging from MK-3 to MK-10, with MK-8 and MK-9 often being the major forms. frontiersin.orgfrontiersin.org For example, Lactococcus lactis YIT 2027 was found to produce menaquinones consisting of MK-8 to MK-10. nih.gov

Screening Techniques: The identification of high-producing strains is a crucial first step. Traditional methods involve isolating bacterial colonies and analyzing their menaquinone content using High-Performance Liquid Chromatography (HPLC). d-nb.info To improve efficiency, high-throughput screening (HTS) strategies have been developed. One innovative method uses Fluorescence-Activated Cell Sorting (FACS), which links menaquinone content to the fluorescence intensity of a dye that responds to changes in the cell membrane potential, allowing for the rapid assay of thousands of cells. nih.govnih.gov

The following table summarizes various microbial strains and the menaquinones they produce.

Microbial StrainPrimary Menaquinones ProducedReference
Bacteroides spp.MK-10, MK-11 fao.org
Lactococcus lactis subsp. cremoris MG1363MK-5 to MK-10 (MK-8 and MK-9 are major) nih.govfrontiersin.org
Lactococcus lactis YIT 2027MK-8 to MK-10 nih.gov
Leuconostoc lactis YIT 3001MK-7 to MK-10 nih.gov
Bacillus subtilis var. nattoMK-7 nih.gov
Flavobacterium meningosepticumMK-6 mdpi.com

Once a promising strain is identified, its menaquinone production can be maximized by fine-tuning the fermentation parameters. acs.org The interplay between nutrients and physical conditions significantly affects the metabolic pathways responsible for menaquinone biosynthesis.

Carbon and Nitrogen Sources: The choice of carbon source is critical. In a study with Lactococcus lactis subsp. cremoris MG1363, changing the carbon source from glucose to trehalose (B1683222) resulted in a significant increase in menaquinone production. nih.gov For Bacillus amyloliquefaciens, the addition of 4% glycerol (B35011) to the fermentation medium was found to significantly boost the yield of menaquinones. researchgate.net Rich nitrogen sources like yeast extract and soy peptone are commonly used to support robust growth and production. nih.govresearchgate.net

Temperature and pH: Each microbial strain has an optimal temperature for growth and production. For B. amyloliquefaciens, the optimal temperature for MK production was determined to be 43°C. researchgate.net Most fermentations are carried out at controlled pH levels to ensure optimal enzyme function.

Aeration: The level of oxygen availability can dramatically influence menaquinone synthesis. Fermentation of L. lactis under aerobic conditions (120 rpm shaking) led to a 5.2-fold increase in total menaquinone production compared to static (anaerobic) conditions. nih.gov Conversely, for other organisms or different metabolic goals, anaerobic conditions might be preferable.

The following table details the impact of optimizing various fermentation parameters on menaquinone production in different microorganisms.

MicroorganismParameter OptimizedOptimal Condition/FindingEffect on ProductionReference
Lactococcus lactis subsp. cremoris MG1363Carbon SourceTrehaloseIncreased production compared to glucose nih.gov
Lactococcus lactis subsp. cremoris MG1363AerationAerobic (120 rpm)5.2-fold increase vs. static culture nih.gov
Bacillus amyloliquefaciens KCTC11712BPTemperature43°COptimized for MK production researchgate.net
Bacillus amyloliquefaciens KCTC11712BPCarbon Source Supplement4% GlycerolSignificantly increased MK yield researchgate.net
Bacillus subtilis nattoMedium Composition5% yeast extract, 18.9% soy peptone, 5% glycerolMaximized MK-7 titer to 62.32 mg/L nih.gov
Flavobacterium meningosepticumAdditive (Surfactant)1% Polyoxyethyleneoleyl (POE)Increased yield to 15.95 mg/L mdpi.com

Advanced Fermentation Strategies (e.g., Fed-Batch Culture, Biofilm Reactors)

Advanced fermentation strategies are pivotal in optimizing the production of menaquinones, including menaquinol-10, by overcoming limitations observed in traditional batch cultures. Fed-batch cultures and biofilm reactors are two prominent methods employed to enhance yield and productivity.

Fed-batch Culture:

Fed-batch strategy involves the controlled addition of nutrients, typically a carbon source like glucose or glycerol, to the fermentation medium during the process. This approach helps in maintaining low substrate concentrations, which can prevent substrate inhibition and the formation of inhibitory byproducts, thereby extending the production phase and increasing the final product concentration. researchgate.netmdpi.comthescipub.com

For instance, in the production of Menaquinone-7 (B21479) (MK-7) by Bacillus subtilis natto, a fed-batch strategy with glucose addition to a glycerol-based medium in a biofilm reactor resulted in a significant increase in MK-7 concentration to 28.7 ± 0.3 mg/L. researchgate.net This was a 2.3-fold increase compared to suspended-cell bioreactors. researchgate.net Another study demonstrated that the intermittent addition of 2% (w/v) glycerol during fermentation of B. subtilis natto led to a 40% increase in MK-7 concentration compared to a standard batch culture. thescipub.comnih.gov

Biofilm Reactors:

Biofilm reactors provide a surface for microorganisms to attach and form a biofilm, which is a structured community of bacterial cells enclosed in a self-produced polymeric matrix. frontiersin.orgpsu.edu This mode of growth offers several advantages for menaquinone production, including increased cell density, enhanced stability of the producing microorganisms, and resistance to high aeration and agitation rates. mdpi.comfrontiersin.org These factors contribute to a more robust and efficient fermentation process. frontiersin.org

The use of biofilm reactors has been shown to be a practical alternative to static fermentation methods, which are difficult to scale up. researchgate.net In these reactors, microorganisms form mature biofilms on specially designed supports, which allows for a controlled environment and leads to increased production efficiency. psu.eduresearchgate.net For example, the production of MK-7 by B. subtilis natto in a biofilm reactor was significantly higher than in suspended-cell cultures. ingentaconnect.com Optimization of growth parameters such as temperature, pH, and agitation in a biofilm reactor led to an MK-7 concentration of 12.09 mg/L, which was 58% higher than that produced in a suspended-cell culture. researchgate.net The scalability of biofilm reactors has been demonstrated by successfully scaling up the process from a 2-L to a 30-L bioreactor. researchgate.net

Fermentation StrategyMicroorganismKey FindingsResulting ConcentrationReference
Fed-Batch CultureBacillus subtilis nattoAddition of 2% (w/v) glycerol on the second day of fermentation.40% increase in MK-7 compared to batch culture. thescipub.com
Fed-Batch in Biofilm ReactorBacillus subtilis nattoFed-batch addition of glucose to a glucose-based medium.28.7 ± 0.3 mg/L of MK-7 (2.3-fold higher than suspended-cell bioreactors). researchgate.net
Biofilm Reactor OptimizationBacillus subtilis nattoOptimized temperature (35°C), agitation (200 rpm), and pH (6.58).12.09 mg/L of MK-7 (58% higher than suspended-cell culture). researchgate.net
Biofilm Reactor Nutrient OptimizationBacillus subtilis nattoOptimization of glucose, yeast extract, and casein concentrations.20.5 ± 0.5 mg/L of MK-7 (344% increase compared to suspended-cell reactors). ingentaconnect.com

Genetic Engineering and Metabolic Pathway Engineering for Enhanced Production

Genetic and metabolic engineering strategies are powerful tools for enhancing the production of menaquinones by manipulating the biosynthetic pathways at the molecular level. These approaches aim to increase the precursor supply, remove metabolic bottlenecks, and redirect carbon flux towards the target molecule.

Bacillus subtilis is a commonly used host for menaquinone production due to its GRAS (Generally Recognized As Safe) status, fast growth rate, and the availability of advanced genetic tools. frontiersin.orgresearchgate.net Similarly, Escherichia coli, a natural producer of Menaquinone-8, has been engineered to produce other menaquinone isoforms. nih.govoup.comresearchgate.net

Key strategies in metabolic engineering for menaquinone production include:

Overexpression of rate-limiting genes: To increase the catalytic efficiency of bottleneck steps in the pathway.

Knockout of competing pathways: To redirect metabolic flux towards menaquinone synthesis.

Site-directed mutagenesis: To improve the activity and stability of key enzymes.

CRISPR-Cas systems: For precise and efficient gene editing.

Overexpression of Rate-Limiting Genes in Biosynthetic Pathways

A common strategy to enhance menaquinone production is to overexpress the genes encoding rate-limiting enzymes in the biosynthetic pathway. The menaquinone molecule consists of a naphthoquinone ring derived from the shikimate pathway and an isoprenoid side chain synthesized via the methylerythritol phosphate (B84403) (MEP) pathway.

In Bacillus subtilis, key rate-limiting enzymes have been identified and targeted for overexpression. These include:

Dxs (1-deoxy-D-xylulose-5-phosphate synthase) and Dxr (1-deoxy-D-xylulose-5-phosphate reductoisomerase) in the MEP pathway. researchgate.netjmb.or.kr

MenA (1,4-dihydroxy-2-naphthoate octaprenyltransferase) , which catalyzes the attachment of the isoprenoid side chain to the naphthoquinone ring. researchgate.netmdpi.com

Idi (isopentenyl diphosphate (B83284) isomerase) , which interconverts isopentenyl diphosphate (IPP) and dimethylallyl diphosphate (DMAPP). researchgate.net

One study constructed twelve different strains of B. subtilis 168 by overexpressing various combinations of Dxs, Dxr, Idi, and MenA. The strain overexpressing the menA-dxs-dxr-idi cassette showed an 11-fold increase in MK-7 production, reaching 50 mg/L. researchgate.net Another study that overexpressed five genes in the MEP pathway in B. subtilis resulted in a strain producing 415 mg/L of MK-7 in shake flasks. jmb.or.kr

In Lactococcus lactis, overexpression of menF and menA led to the overproduction of short-chained MK-3, while overexpressing mvk and preA enhanced the production of the full-length MK-9. frontiersin.org Combining the overexpression of mvk, preA, and menA resulted in even higher menaquinone levels. frontiersin.org

Gene(s) OverexpressedHost OrganismFold Increase in ProductionFinal TiterReference
menA-dxs-dxr-idiBacillus subtilis 16811-fold50 mg/L researchgate.net
Five MEP pathway genesBacillus subtilis-415 mg/L jmb.or.kr
mvk, preA, menA (combined)Lactococcus lactis>3-fold- frontiersin.org
menA and menE from strain Y-2Bacillus amyloliquefaciens-- rsc.org

Gene Knockout Strategies to Redirect Carbon Flux

Gene knockout strategies are employed to eliminate competing metabolic pathways, thereby redirecting the flow of carbon and precursors towards the synthesis of the desired menaquinone.

A significant target for gene knockout is the pathway for the synthesis of other quinones or competing branches of the shikimate pathway. For example, in E. coli, which naturally produces both menaquinone and ubiquinone, blocking the menaquinone pathway by deleting the menA gene led to an 81% increase in the content of Coenzyme Q8 (a type of ubiquinone). researchgate.net While this example focuses on ubiquinone, it demonstrates the principle of redirecting flux between related quinone pathways.

In the context of enhancing menaquinone production, a key strategy in B. subtilis involves knocking out the dhbB gene. frontiersin.org This gene encodes 2,3-dihydro-2,3-dihydroxybenzoate dehydrogenase, an enzyme in a competing branch of the shikimate pathway that leads to the production of the siderophore bacillibactin. By knocking out dhbB, more of the precursor isochorismate is available for the menaquinone pathway. frontiersin.org

Computational models of metabolism can be used to predict effective gene knockout strategies. biorxiv.orgresearchgate.net For instance, a genome-scale metabolic model of B. subtilis was used to identify knockout targets to optimize central carbon metabolism, leading to an increase in MK-7 production from 259.7 to 318.3 mg/L. nih.gov

Gene Knockout TargetHost OrganismRationaleImpact on ProductionReference
dhbBBacillus subtilisRedirects isochorismate from bacillibactin synthesis to menaquinone synthesis.Increased carbon flux towards MK-7. frontiersin.org
pta, ackA, poxB (combined)Escherichia coliReduces acetate (B1210297) production, a common overflow metabolite.Significantly decreased acetate production, redirecting carbon flux. nih.gov
iclR and arcAEscherichia coliReduces acetate accumulation and alleviates repression of aerobic functional genes.Synergistically reduced acetate accumulation and optimized metabolic flux. acs.org
Computationally predicted targetsBacillus subtilisOptimize central carbon metabolism based on a genome-scale model.Increased MK-7 titer from 259.7 to 318.3 mg/L. nih.gov

Site-Directed Mutagenesis for Enzyme Activity Enhancement or Regulation

Site-directed mutagenesis is a precise technique used to introduce specific changes into the DNA sequence of a gene, resulting in targeted modifications of the encoded protein. patsnap.comneb.com This method is invaluable for enhancing enzyme activity, improving stability, or altering regulatory properties to boost the production of metabolites like this compound. patsnap.comresearchgate.net

By altering key amino acid residues, researchers can improve the catalytic efficiency (kcat) or substrate affinity (Km) of an enzyme. mdpi.com For example, site-directed mutagenesis of a β-glucosidase from Oenococcus oeni resulted in mutants with up to a 3.18-fold increase in activity and significantly improved thermal stability. mdpi.com

In the context of menaquinone synthesis, site-directed mutagenesis has been applied to key regulatory proteins. In one study, the quorum-sensing transcriptional regulator SinR in Bacillus subtilis was targeted. Specific mutations (E97K, Y101L, W104K, R105S) disrupted the formation of the SinR homotetramer, leading to enhanced biofilm formation and a maximized MK-7 yield of 102.56 ± 2.84 mg/L. nih.gov

Another study identified beneficial mutations in key enzymes of the MK-7 biosynthetic pathway in B. subtilis through whole-genome sequencing of a high-producing mutant. mdpi.com Subsequent site-directed mutagenesis to introduce these mutations into the wild-type genes and overexpress them confirmed their positive effect. For instance, overexpression of the mutated menD and menA genes resulted in higher MK-7 titers compared to the overexpression of their wild-type counterparts. mdpi.com

Target Protein/GeneHost OrganismMutation(s)EffectReference
SinR (transcriptional regulator)Bacillus subtilisE97K, Y101L, W104K, R105SDisrupted homotetramer, enhanced biofilm, maximized MK-7 yield (102.56 mg/L). nih.gov
MenD (synthase)Bacillus subtilisSerine to Leucine at position 249Enhanced enzyme activity, increased MK-7 titer. mdpi.com
Dxr (reductoisomerase)Bacillus subtilisGlutamine to Lysine at position 351Enhanced enzyme activity, increased MK-7 titer. mdpi.com
β-glucosidaseOenococcus oeniNot specified3.18-fold increase in catalytic activity and improved thermal stability. mdpi.com

Application of CRISPR-Cas Systems for Gene Editing (CRISPRi, CRISPRa)

The Clustered Regularly Interspaced Short Palindromic Repeats (CRISPR) and CRISPR-associated (Cas) protein systems have emerged as a revolutionary tool for genome editing due to their simplicity, efficiency, and versatility. d-nb.infofrontiersin.orgnih.gov This technology allows for precise targeted modifications of DNA, including gene knockouts, insertions, and replacements. frontiersin.orgmdpi.com

The most widely used system, CRISPR-Cas9, utilizes a guide RNA (sgRNA) to direct the Cas9 nuclease to a specific genomic location, where it creates a double-strand break, initiating cellular repair mechanisms that can be harnessed for editing. nih.gov

Beyond simple gene knockout, modified CRISPR systems have been developed for transcriptional regulation without altering the DNA sequence. These include:

CRISPR interference (CRISPRi): This system uses a catalytically inactive Cas9 (dCas9) fused to a transcriptional repressor domain. When guided to a gene's promoter region, it blocks transcription, effectively silencing the gene.

CRISPR activation (CRISPRa): This system employs dCas9 fused to a transcriptional activator domain to enhance the expression of a target gene.

These tools are particularly powerful for metabolic engineering because they allow for the simultaneous and tunable regulation of multiple genes in a metabolic pathway. nih.gov For example, CRISPRi can be used to downregulate competing pathways, while CRISPRa can upregulate the expression of rate-limiting enzymes in the menaquinone biosynthetic pathway.

In Bacillus subtilis, the CRISPR-Cas9 system has been successfully used for genome editing. frontiersin.org The application of CRISPRi and CRISPRa offers a sophisticated approach to fine-tune the metabolic flux for enhanced menaquinone production by precisely controlling the expression levels of relevant genes.

CRISPR-Cas ToolFunctionApplication in this compound Production
CRISPR-Cas9Gene knockout, insertion, replacementPrecisely delete genes of competing pathways (e.g., dhbB). Insert or replace promoters to optimize gene expression.
CRISPRi (dCas9-repressor)Transcriptional repression (gene silencing)Downregulate expression of genes in competing metabolic pathways to redirect carbon flux towards menaquinone synthesis.
CRISPRa (dCas9-activator)Transcriptional activation (gene upregulation)Enhance the expression of rate-limiting enzymes in the menaquinone biosynthetic pathway (e.g., dxs, dxr, menA).

Enzymes and Proteins Involved in Menaquinone/menaquinol Metabolism

Structural and Mechanistic Characterization of Biosynthetic Enzymes

The conversion of chorismate to menaquinone involves a series of enzymatic reactions catalyzed by the "Men" proteins. Extensive research has elucidated the structure and function of many of these enzymes, revealing intricate catalytic mechanisms and specific protein architectures that ensure the efficient synthesis of this vital electron carrier. rsc.org

The enzymes of the menaquinone pathway employ diverse catalytic strategies to perform their specific chemical transformations.

MenD (SEPHCHC Synthase) : As the first committed enzyme in the pathway, MenD catalyzes the carboligation of α-ketoglutarate and isochorismate. researchgate.net It is a thiamine (B1217682) diphosphate (B83284) (ThDP)-dependent enzyme that operates via a ping-pong mechanism. rsc.org The reaction involves the decarboxylation of α-ketoglutarate and the subsequent addition of the resulting succinic semialdehyde anion to isochorismate, forming 2-succinyl-5-enolpyruvyl-6-hydroxy-3-cyclohexene-1-carboxylate (SEPHCHC). nih.gov In Mycobacterium tuberculosis, MenD is a tetrameric enzyme, with each monomer comprising three domains. nih.gov

MenH (SHCHC Synthase) : This enzyme is responsible for converting SEPHCHC to 2-succinyl-6-hydroxy-2,4-cyclohexadiene-1-carboxylate (SHCHC). nih.gov MenH is an efficient enzyme, with a kcat/KM value of 2.0 × 10^7 M⁻¹ s⁻¹. nih.govacs.org The reaction proceeds through a proton abstraction mechanism, leading to the 2,5-elimination of pyruvate (B1213749) from the SEPHCHC substrate. nih.govacs.org Despite having a structure homologous to α/β hydrolases, including a catalytic Ser-His-Asp triad (B1167595) typical of serine proteases, MenH catalyzes a distinct elimination reaction rather than hydrolysis. nih.govacs.orgnih.gov The histidine residue of the triad acts as a general base, deprotonating the triad's serine hydroxyl group, which then abstracts a proton from the substrate. nih.gov

MenE (OSB-CoA Synthetase) : MenE catalyzes the conversion of o-succinylbenzoate (OSB) to its coenzyme A thioester, OSB-CoA. This reaction is crucial for activating OSB for the subsequent cyclization step. The mechanism is described as a Bi Uni Uni Bi ping-pong reaction, which proceeds via an acyl-AMP intermediate in the presence of ATP. rsc.org The enzyme first adenylates OSB using ATP, forming an OSB-AMP intermediate, before the ligation of CoA through thioesterification produces OSB-CoA. rsc.org Kinetic studies of the E. coli enzyme determined the Km values for its substrates OSB, ATP, and CoA to be 16 µM, 73.5 µM, and 360 µM, respectively. nih.gov

MenB (DHNA-CoA Synthase) : This enzyme, a member of the crotonase superfamily, catalyzes the intramolecular Claisen-type condensation of OSB-CoA to form 1,4-dihydroxy-2-naphthoyl-CoA (DHNA-CoA). acs.org

MenA (DHNA-polyprenyltransferase) : MenA is an integral membrane protein that catalyzes the penultimate step in menaquinone synthesis: the prenylation of 1,4-dihydroxy-2-naphthoate (DHNA). rsc.orgrsc.org This reaction involves the attachment of a polyprenyl side chain to the DHNA nucleus. nih.gov The catalytic mechanism of MenA is proposed to be similar to that of the UbiA enzyme family, involving magnesium-coordinated catalysis. rsc.orgrsc.org

EnzymeSubstrate(s)ProductKinetic Parameter (Km)Source
MenE (E. coli)o-succinylbenzoate (OSB)OSB-CoA16 µM nih.gov
MenE (E. coli)ATPOSB-CoA73.5 µM nih.gov
MenE (E. coli)CoAOSB-CoA360 µM nih.gov
MenH (E. coli)SEPHCHCSHCHCkcat/KM = 2.0 × 10^7 M⁻¹ s⁻¹ nih.govacs.org

The regulation of metabolic flux through the menaquinone pathway is critical for bacterial survival. One key mechanism for this control is allosteric regulation at the protein level. A prime example is the feedback inhibition of MenD in Mycobacterium tuberculosis (Mtb). nih.govbiorxiv.org

The final cytosolic metabolite of the pathway, 1,4-dihydroxy-2-naphthoic acid (DHNA), acts as an allosteric inhibitor of Mtb-MenD. biorxiv.orgnih.gov DHNA binds to a distinct site on domain II of the MenD enzyme, a domain that is not part of the active site. nih.govbiorxiv.orgnih.gov This binding event triggers conformational changes that are propagated to the active site, located in domains I and III, ultimately inhibiting the enzyme's catalytic activity. biorxiv.orgresearchgate.net This represents the first documented case of feedback regulation in the bacterial menaquinone biosynthesis pathway, providing a rapid mechanism for the cell to control menaquinone levels. nih.govbiorxiv.orgnih.gov Mutational studies have identified three arginine residues (Arg97, Arg277, and Arg303) within an "arginine cage" in domain II as crucial for both enzymatic activity and the inhibitory effect of DHNA. biorxiv.orgnih.gov Arg277, in particular, appears to be critical for transmitting the allosteric signal from the binding site to the active site. biorxiv.orgnih.govresearchgate.net

EnzymeOrganismAllosteric EffectorEffectKey ResiduesSource
MenD (SEPHCHC Synthase)Mycobacterium tuberculosis1,4-dihydroxy-2-naphthoic acid (DHNA)InhibitionArg97, Arg277, Arg303 biorxiv.orgnih.gov

The substrate specificity and catalytic efficiency of menaquinone biosynthetic enzymes are dictated by the precise architecture and chemical environment of their active sites.

MenH (SHCHC Synthase) : The active site of MenH features a conserved Ser-His-Asp catalytic triad. nih.govacs.orgnih.gov Mutational analysis of the E. coli enzyme demonstrated the critical role of this triad; replacing the serine, histidine, or aspartate with alanine (B10760859) reduced catalytic efficiency by factors of 1.4 x 10³, 2.1 x 10⁵, and 9.3 x 10³, respectively. nih.gov The active site also contains three conserved arginine residues (Arg-90, Arg-124, and Arg-168) that likely form salt bridges with the carboxylate groups of the substrate, and a tyrosine (Tyr-85) and tryptophan (Trp-147) that form an "oxyanion hole" through hydrogen bonding. nih.gov

MenB (DHNA-CoA Synthase) : The crystal structure of M. tuberculosis MenB revealed a deeply buried active site pocket lined with hydrophobic amino acids. nih.gov Site-directed mutagenesis identified Asp-192 and Tyr-287 as essential for catalysis. nih.gov

MenA (DHNA-polyprenyltransferase) : Analysis of MenA suggests its active site is structurally similar to that of UbiA. rsc.org Key amino acids, including D198, D202, D106, and N102, are believed to coordinate two magnesium ions that are essential for the catalytic reaction. rsc.org

YdiI Thioesterase : In E. coli, the final hydrolysis of DHNA-CoA to DHNA is not catalyzed by a dedicated "Men" enzyme but by a thioesterase. The hotdog-fold thioesterase YdiI exhibits the highest activity for DHNA-CoA hydrolysis. asm.org While intrinsically promiscuous, YdiI displays high catalytic efficiency and discrimination for its physiological substrate, DHNA-CoA, compared to other potential substrates. nih.gov This was confirmed by demonstrating the reduced anaerobic growth of a ydiI-knockout mutant, which is indicative of impaired menaquinone synthesis. nih.gov

EnzymeOrganismKey Active Site ResiduesFunction of ResiduesSource
MenHE. coliSer-His-Asp triadCatalytic triad essential for proton abstraction nih.govnih.gov
MenHE. coliArg-90, Arg-124, Arg-168Substrate binding (salt bridges) nih.gov
MenBM. tuberculosisAsp-192, Tyr-287Essential for catalytic cyclization nih.gov
MenAGeneralD198, D202, D106, N102Coordination of magnesium ions rsc.org
YdiIE. coliNot specifiedHydrolysis of DHNA-CoA asm.orgnih.gov

Protein-Level Allosteric Regulation

Identification and Characterization of Regulatory Proteins

Beyond the allosteric control of individual enzymes, menaquinone metabolism is also regulated at the level of gene expression. This is accomplished by specific regulatory proteins that sense metabolic signals and modulate the transcription of men genes.

Transcriptional repressors play a significant role in controlling the expression of genes involved in menaquinone metabolism, particularly in mycobacteria.

In Mycobacterium smegmatis, the protein MSMEG_2295, a TetR-family transcriptional repressor, controls the expression of several genes, including those for a putative isoprenoid binding protein (MSMEG_5125) and a DNA damage repair enzyme (DinB2). researchgate.net Research has shown that menaquinone itself can act as an inducer molecule. researchgate.netresearchgate.net Menaquinone interacts directly with the MSMEG_2295 repressor, abolishing its DNA-binding activity and leading to the de-repression (induction) of its target genes. researchgate.net This creates a feedback loop where the end-product of the pathway induces the expression of genes related to its function in respiration. researchgate.netresearchgate.net

Similarly, in Mycobacterium tuberculosis, the TetR-like repressor Mce3R (Rv1963c) controls the Mce3R regulon, which includes genes involved in lipid metabolism and stress resistance. chemrxiv.org The expression of this regulon is induced by cholesterol, and mutations in the mce3R gene have been linked to resistance to certain compounds, suggesting its role in regulating metabolic pathways that could intersect with menaquinone function. chemrxiv.org

The regulation of menaquinone biosynthesis is not an isolated system; it is intricately connected with other major metabolic and regulatory networks within the cell.

Electron Transport and Respiration : Menaquinone's primary role is as an electron carrier in the respiratory chain, linking dehydrogenases to terminal reductases under anaerobic conditions in bacteria like E. coli. nih.gov The expression of menaquinone biosynthetic genes is therefore tightly coupled to the cell's respiratory state. For example, E. coli predominantly uses ubiquinone for aerobic respiration but switches to menaquinone production for anaerobic respiration. asm.org In syntrophic bacteria like Syntrophomonas wolfei, a reverse quinone loop involving menaquinone is hypothesized to be crucial for energy-conserving reverse electron transport. frontiersin.org

Central Metabolism and Epigenetics : Metabolic networks are highly interconnected, with key metabolites from central pathways acting as signals that can influence gene expression on a global scale. mpg.denih.gov Metabolites can act as donor moieties for histone modifications, directly linking the cell's metabolic status to epigenetic regulation and the control of gene expression, including those for metabolic pathways. nih.gov While this is a general principle, it highlights how the availability of precursors for menaquinone synthesis, which are derived from central metabolism, can be part of a larger regulatory web. nih.gov

Nuclear Receptor Activation : In humans, vitamin K, including menaquinone-4 (MK-4), has been shown to act as a ligand for the pregnane (B1235032) X receptor (PXR). mdpi.com Activation of PXR by MK-4 in intestinal cells can induce the expression of drug-metabolizing genes like CYP3A4 and the multidrug resistance gene MDR1. mdpi.com This demonstrates a form of cross-talk where a menaquinone variant influences a regulatory network involved in xenobiotic metabolism, highlighting a drug-nutrient interaction. mdpi.com

Theoretical and Computational Approaches in Menaquinone/menaquinol Research

Bioinformatic Analysis of Menaquinone Biosynthesis Genes

Bioinformatics has been crucial in identifying and characterizing the genetic basis of menaquinone biosynthesis. Through the analysis of whole-genome sequences, scientists have uncovered the genes responsible for producing these vital respiratory quinones in a wide array of microorganisms. nih.govnih.gov This analysis has revealed two primary, non-homologous pathways for the synthesis of the menaquinone headgroup: the classical pathway and the alternative futalosine (B117586) pathway. researchgate.netresearchgate.net

The classical pathway, extensively studied in bacteria like Escherichia coli, involves a series of enzymes encoded by the men genes (menA through menG). nih.gov Bioinformatic screening and comparative genomics have been instrumental in identifying these genes across different species and annotating their functions. nih.govfrontiersin.org For instance, computational analysis helped establish that the ubiE gene encodes the methyltransferase that performs the final step in both menaquinone and ubiquinone biosynthesis in E. coli. plos.org

A significant breakthrough enabled by bioinformatics was the discovery of the futalosine pathway. nih.govresearchgate.net Researchers noted that some bacteria, including pathogens like Helicobacter pylori, produce menaquinones despite lacking the orthologs for the men genes. nih.govnih.gov By screening genomic databases for genes that were consistently present in these organisms, a new set of genes, designated mqnABCD, was identified and subsequently confirmed to constitute an alternative biosynthetic route. nih.govoup.com

Genomic analysis of the human gut microbiome has further expanded our understanding, identifying not only the distribution of these canonical pathways but also discovering alternative forms of the known biosynthetic enzymes. nih.govfrontiersin.org These computational studies provide a foundation for understanding the physiology of complex microbial communities and how they produce various menaquinone forms. nih.gov

Table 1: Key Genes in the Two Major Menaquinone Biosynthesis Pathways This table is generated based on data from multiple sources. nih.govnih.govresearchgate.netplos.orgasm.org

Pathway Gene Enzyme Name Function
Classical menFIsochorismate SynthaseConverts chorismate to isochorismate.
menD2-Succinyl-5-enolpyruvyl-6-hydroxy-3-cyclohexene-1-carboxylate SynthaseCatalyzes the addition of α-ketoglutarate to isochorismate.
menCO-Succinylbenzoate SynthaseConverts the product of MenD to o-succinylbenzoate (OSB).
menEO-Succinylbenzoate-CoA LigaseActivates OSB with Coenzyme A.
menB1,4-Dihydroxy-2-naphthoate SynthaseCyclizes OSB-CoA to form the naphthalene (B1677914) ring.
menA1,4-Dihydroxy-2-naphthoate PrenyltransferaseAttaches the polyprenyl side chain to the naphthoquinone head.
ubiE/menGMenaquinone/Demethylmenaquinone (B1232588) MethyltransferaseCatalyzes the final methylation step to form menaquinone.
Futalosine mqnAChorismate Pyruvyl-LyaseDehydrates chorismate.
mqnBAminodeoxyfutalosine SynthaseCatalyzes the reaction of the MqnA product with glutamine.
mqnCDeaminofutalosine CyclaseCyclizes the product of MqnB.
mqnD1,4-Dihydroxy-6-naphthoate SynthaseForms 1,4-dihydroxy-6-naphthoate.

Phylogenetic Studies of Menaquinone Pathway Evolution

Phylogenetic analyses, which study the evolutionary relationships between genes and organisms, have provided deep insights into the history of menaquinone biosynthesis. These studies suggest that menaquinone is an ancient type of quinone, likely present in early forms of life. plos.org

Comparative analysis of the classical and futalosine pathways across a broad taxonomic range of prokaryotes indicates that the futalosine pathway may be the more ancient of the two. oup.comnih.gov The futalosine pathway is found in a wider variety of prokaryotic phyla, including many anaerobic organisms, suggesting it predates the evolution of the classical pathway. oup.comnih.gov In contrast, the classical men pathway is predominant in aerobic or facultative bacteria. oup.com

Phylogenetic evidence also suggests that the classical pathway has spread through horizontal gene transfer. For example, the men genes found in some archaea were likely acquired from bacterial donors. nih.gov The evolution of quinone biosynthesis is complex, with evidence suggesting that both menaquinone (a low-potential quinone) and ubiquinone (a high-potential quinone) pathways likely evolved from a common ancestral pathway that used a derivative of chorismate. pnas.org The divergence of these pathways may have been an evolutionary adaptation to rising levels of atmospheric oxygen. plos.org

Furthermore, phylogenetic analysis has been applied to specific enzyme families within the pathway, such as the methyltransferases (MenK/MqnK), to discriminate between subfamilies with different functions and to predict the methylation status of the menaquinone pool in various microbes based on their genomic data. researchgate.net

Metabolic Modeling and Flux Balance Analysis

Metabolic modeling provides a powerful framework for understanding and engineering menaquinone production. By constructing genome-scale metabolic models (GEMs), researchers can create a mathematical representation of an organism's entire metabolic network. nih.govoup.com These models are built from genomic and biochemical data and can be used to simulate cellular behavior under various conditions. oup.com

Flux Balance Analysis (FBA) is a key computational technique applied to these models. oup.com FBA calculates the flow of metabolites (fluxes) through the network to predict cellular phenotypes, such as growth rates or the production of specific compounds like menaquinones. d-nb.info This approach has been particularly valuable in metabolic engineering efforts to overproduce menaquinones in industrial microorganisms like Escherichia coli. acs.orgnih.gov

For example, researchers have used metabolic modeling to identify bottlenecks in the menaquinone-8 (MK-8) and menaquinone-7 (B21479) (MK-7) biosynthetic pathways. nih.govresearchgate.net By simulating the effects of overexpressing certain genes or blocking competing pathways, FBA can guide the design of genetically engineered strains with enhanced production capabilities. acs.orgnih.gov Key strategies identified through modeling include:

Modulating Precursor Pools: Increasing the supply of the two main precursors—the naphthoquinone headgroup (from the shikimate pathway) and the isoprenoid side chain (from the MEP or MVA pathway). nih.govearticle.net

Blocking Competing Pathways: Deleting genes involved in the synthesis of competing quinones, such as ubiquinone-8 (Q-8) in E. coli, to redirect metabolic flux towards menaquinone production. nih.gov

Optimizing Enzyme Expression: Systematically overexpressing key enzymes in the pathway, such as those encoded by menA or menD, to increase flux towards the final product. nih.govresearchgate.net

These computational strategies have led to significant increases in the production titers of menaquinones, demonstrating the predictive power of metabolic modeling and FBA in bioprocess optimization. acs.orgnih.gov

Table 2: Examples of Metabolic Engineering Targets in E. coli for Menaquinone Production Guided by Metabolic Modeling This table is generated based on data from multiple sources. acs.orgnih.govresearchgate.netnih.gov

Target Pathway Gene(s) Overexpressed Objective Observed Effect on Menaquinone Production
Isoprenoid Precursor SupplyDXR, IDI, IspAIncrease the pool of isoprenoid side chains.Up to twofold increase in MK-8 content. nih.gov
Naphthoquinone Head SupplymenA, menB, menC, menD, menE, menFIncrease the pool of the 1,4-dihydroxy-2-naphthoate headgroup.Up to fivefold increase in MK-8 content (with MenA or MenD overexpression). nih.gov
Final Synthesis StepEndogenous MenA, Exogenous UbiE, HepPPSOptimize the attachment of the side chain and final methylation for MK-7.Achieved 70 μM MK-7. acs.orgnih.gov
Competing Quinone Pathway- (ubiCA mutant)Block ubiquinone-8 synthesis to redirect precursors.30% enhancement in MK-8 content compared to wild-type. nih.gov

Theoretical Structure-Activity Relationship Studies of Menaquinone Derivatives

Theoretical and computational methods are employed to study the structure-activity relationships (SAR) of menaquinone derivatives. These studies aim to understand how modifications to the menaquinone/menaquinol (B15198786) structure—such as the length of the isoprenoid tail, its degree of saturation, or substitutions on the naphthoquinone ring—affect its biological function. acs.orgnih.gov

Computational approaches can model the interaction between menaquinone analogs and the active sites of enzymes. This is critical for designing inhibitors of the menaquinone biosynthetic pathway, which is a target for developing new antibacterial agents. rsc.orgmdpi.com By predicting how different chemical moieties will bind to an enzyme, researchers can synthesize novel compounds with improved inhibitory activity. rsc.org

One area of focus is the isoprenyl side chain. Its length and saturation are known to be important for the molecule's function and localization within the cell membrane. acs.org Theoretical studies help rationalize why certain side chain lengths are preferred by specific enzymes. nih.gov To facilitate experimental investigation, computational modeling can be used to design truncated menaquinone derivatives that are more water-soluble while retaining the key features of the parent molecule, making them suitable for in vitro assays. acs.org

Furthermore, advanced computational techniques like ab initio quantum chemistry have been used to explore the fundamental chemical properties and potential prebiotic synthesis of menaquinone. wseas.com These theoretical calculations can determine the feasibility and energetics of reaction pathways, providing a deeper understanding of the molecule's intrinsic chemical nature. wseas.com Time-resolved resonance Raman spectroscopy, combined with theoretical analysis, has also been used to identify and characterize the transient photochemical intermediates of vitamin K analogs, shedding light on their structure-function relationships during redox cycling. science.gov

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.